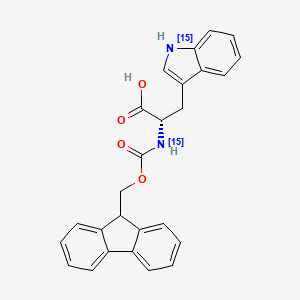
Nalpha-Fmoc-L-tryptophan-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Fmoc-L-tryptophan-15N2 is a derivative of L-tryptophan, an essential amino acid. This compound is labeled with nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The Nalpha-Fmoc group serves as a protecting group for the amino acid, facilitating its use in peptide synthesis and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nalpha-Fmoc-L-tryptophan-15N2 is synthesized through a series of chemical reactions. The process typically begins with L-tryptophan, which is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group. The nitrogen-15 labeling is achieved by using nitrogen-15 enriched reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Fmoc-L-tryptophan-15N2 undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected tryptophan, oxidized derivatives of the indole ring, and various substituted tryptophan derivatives .
Aplicaciones Científicas De Investigación
Nalpha-Fmoc-L-tryptophan-15N2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.
Medicine: Utilized in the development of novel therapeutic peptides and in drug discovery research.
Mecanismo De Acción
The mechanism of action of Nalpha-Fmoc-L-tryptophan-15N2 involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group can be removed, allowing the tryptophan residue to participate in biological processes. The nitrogen-15 labeling enables researchers to track the compound’s metabolic fate and interactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Nalpha-Fmoc-L-tryptophan: Similar in structure but without the nitrogen-15 labeling.
Fmoc-L-tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
Fmoc-L-tryptophan: A commonly used derivative in peptide synthesis without isotopic labeling.
Uniqueness
Nalpha-Fmoc-L-tryptophan-15N2 is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen metabolism in biological systems. This isotopic labeling makes it particularly valuable in research applications where precise tracking of nitrogen atoms is required .
Propiedades
Fórmula molecular |
C26H22N2O4 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i27+1,28+1 |
Clave InChI |
MGHMWKZOLAAOTD-VMIVXPHWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC4=C[15NH]C5=CC=CC=C54)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















